molecular formula C9H6BrNO2 B1427315 Methyl 4-bromo-2-cyanobenzoate CAS No. 1223434-15-8

Methyl 4-bromo-2-cyanobenzoate

Cat. No.: B1427315
CAS No.: 1223434-15-8
M. Wt: 240.05 g/mol
InChI Key: APAVVMSHHACFQV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a cyano group at the 2-position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 4-bromo-2-cyanobenzoate involves the reaction of methyl 4-bromo-2-iodobenzoate with copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at 60°C for 2 hours . The reaction proceeds as follows:

Methyl 4-bromo-2-iodobenzoate+CuCNMethyl 4-bromo-2-cyanobenzoate+CuI\text{Methyl 4-bromo-2-iodobenzoate} + \text{CuCN} \rightarrow \text{this compound} + \text{CuI} Methyl 4-bromo-2-iodobenzoate+CuCN→Methyl 4-bromo-2-cyanobenzoate+CuI

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-2-cyanobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds.

    Material Science: In the preparation of functional materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-cyanobenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, it may interact with biological targets through its functional groups, such as the cyano and ester groups, which can form hydrogen bonds or participate in other interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-cyanobenzoate: Similar structure but with different substitution pattern.

    Methyl 4-bromobenzoate: Lacks the cyano group.

    Methyl 2-cyanobenzoate: Lacks the bromine atom.

Uniqueness

Methyl 4-bromo-2-cyanobenzoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields of research.

Properties

IUPAC Name

methyl 4-bromo-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAVVMSHHACFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223434-15-8
Record name methyl 4-bromo-2-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To methyl 4-bromo-2-iodobenzoate (3.52 g) described in Preparation Example 190 were added copper cyanide (1.16 g) and N-methylpyrrolidone (21 mL) and the mixture was stirred at 60° C. for 1 hr. Under cooling with water, ethyl acetate, saturated aqueous ammonium chloride solution and aqueous ammonia were added and the mixture was extracted with ethyl acetate. The organic layer was washed once with saturated aqueous ammonium chloride solution and aqueous ammonia, once with saturated aqueous ammonium chloride solution and once with saturated brine, and dried over sodium sulfate. The solvent was evaporated to give the title compound (2.39 g).
Quantity
3.52 g
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reactant
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1.16 g
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reactant
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21 mL
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solvent
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Synthesis routes and methods II

Procedure details

A suspension of methyl 2-amino-4-bromobenzoate (500 mg, 2.2 mmol) in 2 mL of conc. HCl was added 5 mL of water and a solution of NaNO2 (159 mg, 2.3 mmol) in water (1 mL) was added over a 10-minute period at 0° C. This diazonium solution was then brought to pH 6 with aqueous NaHCO3. In a separated vail, a solution of CuSO4 (660 mg, 2.75 mmol) in water (2 mL) was added dropwise to a solution of KCN (657 mg, 10.11 mmol) in water (2 mL) at 0° C., then toluene (5 mL) was added and the mixture was stirred and heated to 60° C. The previously prepared diazonium solution was added dropwise to the brown CuCN solution at 60° C. over 40 min. The reaction mixture was heated to 70° C. for 1 hour and cooled to room temperature, and EtOAc (100 mL) was added. The organic phase was washed with brine (20 mL) and concentrated. The crude product was purified via cprep-TLC to afford the methyl 4-bromo-2-cyanobenzoate. 1H-NMR (400 MHz, CDCl3) δ 7.75-7.95 (m, 3H), 3.93 (s, 3H).
Name
Quantity
657 mg
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reactant
Reaction Step One
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2 mL
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2 mL
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660 mg
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5 mL
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100 mL
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5 mL
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solvent
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500 mg
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reactant
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2 mL
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solvent
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159 mg
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1 mL
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diazonium
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CuCN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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